Temporin-1Ob
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPLIGKILGTIL |
Origin of Product |
United States |
Scientific Research Applications
Temporins are a family of antimicrobial peptides found in frog skin, with diverse applications, including antimicrobial and anti-inflammatory activities . Temporin-1Ob, derived from Rana ornativentris, has demonstrated activity against the chytrid fungus .
Antimicrobial activity
Temporins exhibit antimicrobial activity, mainly against Gram-positive bacteria, including resistant pathogens .
- Temporin A and B: These temporins have demonstrated higher activity against Gram-positive bacteria compared to Gram-negative strains. They can also cause a total reduction in colony-forming units of S. aureus .
- Temporin 1CEb: Active against Gram-positive bacteria but less so against Gram-negative bacteria, with significant hemolytic activity .
- Temporin 1CEh: Shows inhibitory activity mainly against Gram-positive bacteria but has elevated hemolytic activity .
- Temporin L: Synergy against Gram-negative species has been described between temporin L and each of temporin A and temporin B, which, individually, have only weak activity .
Anti-inflammatory activity
Temporins can also possess anti-inflammatory properties .
- Temporin 1CEa: Binds to lipopolysaccharide (LPS), inhibiting the inflammatory effects of LPS. It downregulates the MyD88-dependent signaling pathway, reducing the release of pro-inflammatory molecules like tumor necrosis factor-α (TNFα) and interleukin-6 .
Anticancer activity
Temporins exhibit anticancer (antiproliferative) activity against several cell lines .
- Temporin 1CEa: Particularly active against human breast cancer cells. It disrupts membrane integrity, inducing permeability and causing the release of intracellular . It targets the mitochondrial membrane, triggering mitochondrial membrane depolarization and reactive oxygen species (ROS) overproduction .
Additional Temporin Information
- Studies demonstrate that modification of some amino acids can improve temporin activity .
- Temporins D and H were found to be completely inactive in Lysogeny broth (LB) medium, whereas TA and TB showed higher activity against Gram-positive bacterial strains than against Gram-negative ones .
- Magnoni et al. found anti-Leishmania activity at micromolar concentrations for TA and TB .
Table of Temporin Antimicrobial Activities
| Peptide | Antimicrobial Activity as MIC (µM) |
|---|---|
| S. aureus 22401 | |
| Temporin 1CEa | 14.4 |
| Temporin 1CEb | 41 |
| Temporin 1CEc | >100 |
| Temporin 1CEe | 6.250 |
| Temporin 1CEh | 8 |
| Peptide | Antimicrobial Activity as MIC (µM) |
|---|---|
| E. coli 44102 | |
| Temporin 1CEa | >100 |
| Temporin 1CEb | >100 |
| Temporin 1CEc | >100 |
| Temporin 1CEe | 50.0 |
| Temporin 1CEh | 128 |
Comparison with Similar Compounds
Research Findings and Implications
- Mechanistic Insights : this compound’s moderate hydrophobicity and charge balance make it less disruptive to mammalian membranes compared to Temporin-1Oc, which prioritizes efficacy over safety .
- Therapeutic Potential: Temporin-1La’s reduced hemolytic activity positions it as a candidate for topical applications, while this compound’s broad-spectrum activity suggests utility in systemic infections pending further optimization .
Q & A
Q. What are the standard experimental assays for evaluating Temporin-1Ob’s antimicrobial activity, and how should they be optimized for reproducibility?
this compound’s antimicrobial efficacy is typically assessed using broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Researchers should standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and control for variables like pH, cation concentration, and temperature, which influence peptide stability . Include positive controls (e.g., polymyxin B) and validate results with time-kill kinetics or fluorescence-based membrane permeability assays. Reproducibility requires triplicate trials with blinded data collection to minimize bias .
Q. How can researchers conduct a systematic literature review to identify gaps in this compound’s mechanism of action studies?
Use databases like PubMed and Scopus with keywords: “this compound,” “antimicrobial peptide (AMP),” “membrane disruption,” and “intracellular targets.” Apply the PICO framework (Population: microbial strains; Intervention: this compound; Comparison: other temporins; Outcome: MICs, cytotoxicity) to filter studies. Tools like PRISMA can map evidence gaps, such as limited data on eukaryotic cell selectivity or synergy with conventional antibiotics .
Q. What structural characteristics of this compound are critical for its bioactivity, and how are they analyzed?
Key features include its α-helical conformation, amphipathicity, and cationic charge. Circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) confirms secondary structure. Mass spectrometry and NMR resolve sequence and folding dynamics. Computational tools like PEP-FOLD predict membrane interaction sites, which can be validated via alanine scanning mutagenesis .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity toward mammalian cells be resolved?
Discrepancies often arise from differences in cell lines (e.g., erythrocytes vs. epithelial cells) or assay conditions (serum content, exposure time). Address this by:
- Standardizing hemolysis assays using fresh human erythrocytes and normalizing to Triton X-100 controls.
- Performing comparative cytotoxicity screens across multiple cell types (e.g., HEK293, HaCaT) with ATP-based viability assays.
- Applying meta-analysis to existing datasets to identify confounding variables (e.g., peptide batch variability) .
Q. What methodological strategies optimize this compound’s stability in physiological environments for in vivo studies?
To enhance serum stability:
- Modify peptide termini via acetylation or amidation to reduce protease susceptibility.
- Encapsulate in liposomes or nanoparticles for controlled release.
- Use pharmacokinetic (PK) studies in rodent models to track degradation rates. Pair with MALDI-TOF MS to identify metabolic breakdown products .
Q. How should researchers design experiments to investigate this compound’s immunomodulatory effects beyond direct antimicrobial action?
- Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on immune cells (e.g., macrophages) exposed to sub-MIC doses of this compound.
- Measure cytokine profiles (e.g., IL-6, TNF-α) via ELISA or multiplex assays.
- Validate findings with knockout models (e.g., TLR4⁻/⁻ mice) to pinpoint signaling pathways .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic interactions with antibiotics?
Apply the fractional inhibitory concentration index (FICI) with checkerboard assays. Use Bliss independence or Loewe additivity models to quantify synergy. For in vivo data, employ Kaplan-Meier survival analysis in infection models, ensuring adequate sample sizes (n ≥ 10/group) and power calculations (α = 0.05, β = 0.2) .
Methodological Frameworks and Ethical Considerations
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research proposals?
- Feasible: Ensure access to synthetic peptides (≥95% purity) and relevant biosafety approvals (BSL-2 for pathogen studies).
- Novel: Focus on understudied applications (e.g., biofilm disruption in medical devices).
- Ethical: Adhere to ARRIVE guidelines for animal studies, including humane endpoints and 3Rs (Replacement, Reduction, Refinement) .
Q. What steps mitigate bias in high-throughput screening of this compound derivatives?
- Randomize plate layouts in MIC assays.
- Use automated liquid handlers to minimize pipetting errors.
- Apply machine learning (e.g., SVM or random forest) to prioritize hits based on physicochemical properties (charge, hydrophobicity) .
Data Presentation and Reproducibility
Q. How should researchers present this compound data to meet journal standards for reproducibility?
- Methods: Detail peptide synthesis (solid-phase vs. recombinant), purification (HPLC gradients), and characterization (MS, CD).
- Data Tables: Include raw MIC values, standard deviations, and p-values (ANOVA with post-hoc tests). Use Supplementary Materials for large datasets (e.g., omics results).
- Ethics: Declare animal ethics approvals (e.g., IACUC protocol numbers) and conflicts of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
